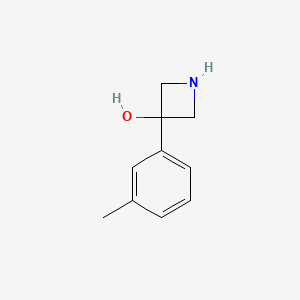
3-(3-Methylphenyl)azetidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(M-tolyl)azetidin-3-ol is a four-membered heterocyclic compound featuring an azetidine ring substituted with a hydroxyl group and a meta-tolyl group. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen-containing heterocycles
Métodos De Preparación
The synthesis of 3-(M-tolyl)azetidin-3-ol typically involves the formation of the azetidine ring followed by functionalization. One common method is the lithiation approach, where a precursor such as N-thiopivaloylazetidin-3-ol is lithiated to introduce the meta-tolyl group . The reaction conditions often require low temperatures and specific solvents to control the regio- and stereoselectivity of the product. Industrial production methods may involve similar synthetic routes but optimized for larger scale and efficiency.
Análisis De Reacciones Químicas
3-(M-tolyl)azetidin-3-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The azetidine ring can undergo substitution reactions, particularly at the nitrogen atom or the carbon atoms adjacent to it.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-(M-tolyl)azetidin-3-ol has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and as a potential inhibitor in biochemical pathways.
Industry: The compound is used in the development of new materials, such as polymers with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(M-tolyl)azetidin-3-ol involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the azetidine ring can participate in various chemical interactions due to its ring strain. These interactions can influence biological pathways and enzyme activities, making the compound a valuable tool in medicinal chemistry .
Comparación Con Compuestos Similares
Similar compounds to 3-(M-tolyl)azetidin-3-ol include other azetidines and aziridines. Compared to aziridines, azetidines have a larger ring size, which reduces ring strain and increases stability . This makes azetidines more suitable for certain applications where stability is crucial. Other similar compounds include substituted azetidines with different functional groups, which can alter their reactivity and applications .
Propiedades
Fórmula molecular |
C10H13NO |
|---|---|
Peso molecular |
163.22 g/mol |
Nombre IUPAC |
3-(3-methylphenyl)azetidin-3-ol |
InChI |
InChI=1S/C10H13NO/c1-8-3-2-4-9(5-8)10(12)6-11-7-10/h2-5,11-12H,6-7H2,1H3 |
Clave InChI |
MLUFCQWSDLUMNP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)C2(CNC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


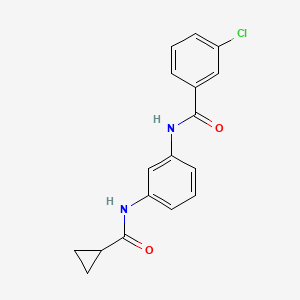
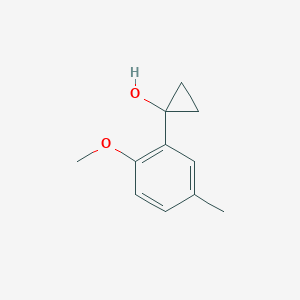
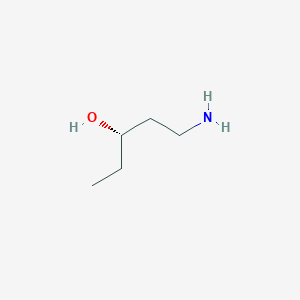
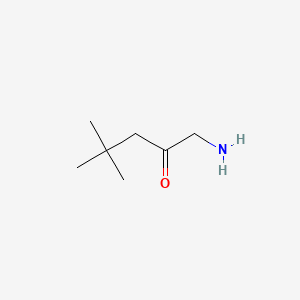
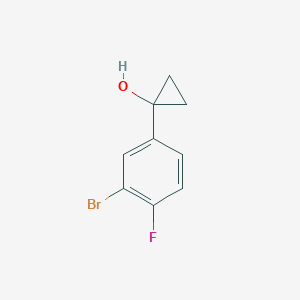
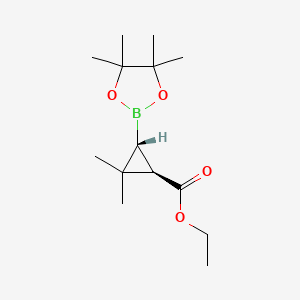
![2-[2-(Trifluoromethyl)phenyl]ethanethioamide](/img/structure/B15319307.png)

![1-[(Tert-butoxy)carbonyl]-3-[(2-chlorothiophen-3-yl)methyl]azetidine-3-carboxylicacid](/img/structure/B15319317.png)
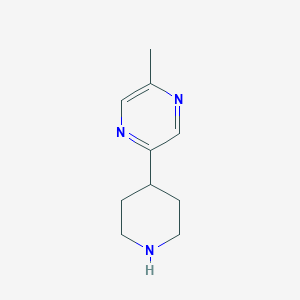
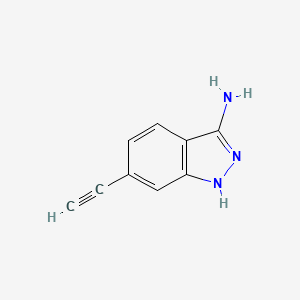
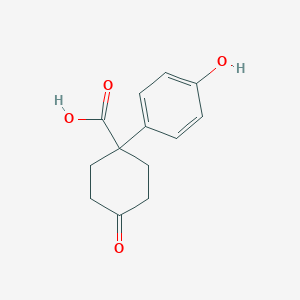
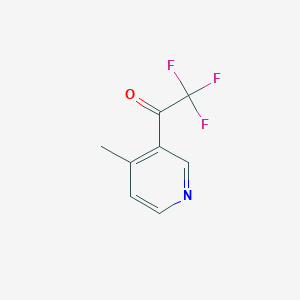
![2-(3-fluorophenyl)-N-[2-(pyrrolidin-1-yl)phenyl]acetamide](/img/structure/B15319347.png)
